2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide
Description
2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide is a brominated acetamide derivative featuring a phenoxy core substituted with bromo, formyl, and methoxy groups, coupled to an N-[1-(2-furyl)ethyl]acetamide moiety. While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., ) suggest synthetic routes involving bromoacetyl bromide or nucleophilic substitution between bromoacetamide intermediates and phenolic precursors under basic conditions (K₂CO₃/KI) . Potential applications, inferred from structural analogs, include antimicrobial activity (cf. ) or therapeutic uses in drug discovery .
Properties
Molecular Formula |
C16H16BrNO5 |
|---|---|
Molecular Weight |
382.21 g/mol |
IUPAC Name |
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(furan-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C16H16BrNO5/c1-10(13-4-3-5-22-13)18-15(20)9-23-16-12(17)6-11(8-19)7-14(16)21-2/h3-8,10H,9H2,1-2H3,(H,18,20) |
InChI Key |
UQEYIYNLPSCRCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)COC2=C(C=C(C=C2Br)C=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide typically involves multiple steps:
Formylation: The formyl group is introduced via a formylation reaction, often using reagents like formic acid or formyl chloride.
Methoxylation: The methoxy group is added through a methoxylation reaction, typically using methanol and a catalyst.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with N-[1-(2-furyl)ethyl]amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 2-(2-carboxy-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide.
Reduction: 2-(4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide.
Substitution: 2-(2-iodo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide.
Scientific Research Applications
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Phenoxy Ring Substituents
The target compound’s phenoxy ring (2-bromo-4-formyl-6-methoxy) differs from analogs in the following ways:
- : 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide replaces methoxy with ethoxy, increasing hydrophobicity.
- : 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide retains ethoxy but substitutes the N-group with 2-methoxyphenyl.
- (Compound 30): N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide features a fluorinated butyryl group instead of formyl, altering electronic properties.
Key Observations :
- Formyl vs. Butyryl/Other Groups : The formyl group (target compound) is more reactive than butyryl () or ethoxy (), enabling further derivatization (e.g., Schiff base formation).
- Bromo Substituent : Present in all analogs, bromo enhances lipophilicity and may influence binding to biological targets .
N-Substituent Variations
Key Observations :
Physicochemical Properties
†Reported as "o67" in , likely a typographical error.
Biological Activity
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide is a synthetic organic compound notable for its complex structure and potential biological activities. With the molecular formula C16H16BrNO5 and a molecular weight of approximately 382.21 g/mol, this compound features a bromo substituent, a formyl group, and a methoxyphenoxy moiety, which may confer unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H16BrNO5 |
| Molecular Weight | 382.21 g/mol |
| Melting Point | Predicted ~194.02 °C |
| Boiling Point | ~524.8 °C at 760 mmHg |
| Density | ~1.4 g/cm³ |
Structure
The structural characteristics of this compound suggest potential interactions with various biological targets, making it an interesting candidate for medicinal chemistry applications.
Biological Activity
Research indicates that 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide exhibits notable biological activities, particularly in the realm of anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. The presence of the bromo and methoxy groups may enhance the compound's ability to interact with cellular targets involved in cancer progression.
Case Study:
A study conducted on related phenoxyacetamides showed that they significantly inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial effects. Similar compounds have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
In vitro studies demonstrated that derivatives of phenoxyacetamides possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy was linked to the disruption of bacterial cell wall synthesis.
The precise mechanism of action for 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide remains under investigation, but it is hypothesized that its biological effects may involve:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor of specific enzymes involved in cell signaling or metabolism.
- DNA Interaction: Similar compounds have been found to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress in target cells could lead to apoptosis.
Comparative Analysis with Similar Compounds
To further understand the potential biological activity of this compound, a comparison with structurally similar compounds can be insightful.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide | C14H10Br2N2O2 | Contains bromo and pyridine functionalities |
| N-(4-chlorophenyl)-2-{1-[2-(2-methoxyphenoxy)acetyl]-3-oxo-tetrahydroquinoxalin}acetamide | C25H22ClN3O5 | Features chlorophenyl and quinoxaline moieties |
| 4-Bromo-N-(1-naphthalenesulfonyl)benzamide | C13H10BrN1O3S | Includes naphthalene sulfonamide structure |
The uniqueness of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide lies in its specific combination of bromine substitution, methoxy groups, and furan-derived ethyl amine, which may confer distinct biological activities not found in similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Begin with a nucleophilic substitution reaction between 2-bromo-4-formyl-6-methoxyphenol and N-[1-(2-furyl)ethyl]acetamide under basic conditions (e.g., K₂CO₃ in DMF). Optimize parameters (temperature, solvent polarity, stoichiometry) using Design of Experiments (DoE) to maximize yield. For example, orthogonal arrays (L9 Taguchi) can test variables like reaction time (6–24 hrs) and catalyst loading (5–15 mol%) . Post-synthesis, employ column chromatography with gradient elution (hexane:ethyl acetate) for purification.
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish methoxy (δ 3.8–4.0 ppm), formyl (δ 9.8–10.2 ppm), and furyl protons (δ 6.3–7.5 ppm). Compare with analogous bromophenoxy acetamides (e.g., N-(2-bromo-4-fluorophenyl)acetamide ).
- IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and phenolic C-O (1250–1300 cm⁻¹).
- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₁₇BrNO₅: 406.03) .
Q. What initial biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer : Use in vitro assays targeting enzyme inhibition (e.g., acetylcholinesterase) or receptor binding (e.g., GPCRs). For cytotoxicity, perform MTT assays on cancer cell lines (IC₅₀ determination). Compare with structurally related compounds like N-substituted phenylacetamides, which exhibit antimicrobial activity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict reactivity and binding affinity?
- Methodological Answer :
- DFT : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., formyl group reactivity). Use Gaussian 09 with B3LYP/6-31G(d) basis set .
- Docking : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina. Validate with free energy perturbation (FEP) to refine binding poses .
Q. What strategies resolve contradictions in kinetic vs. thermodynamic product distributions during synthesis?
- Methodological Answer : Conduct time-resolved NMR or HPLC to monitor intermediate formation. For example, if competing pathways yield isomers, adjust solvent polarity (e.g., THF vs. DMSO) to favor kinetic control. Use Eyring plots to quantify activation barriers .
Q. How to design impurity profiling protocols compliant with ICH guidelines?
- Methodological Answer : Employ HPLC-UV/ELSD with a C18 column (e.g., Agilent Zorbax SB) and 0.1% TFA in water/acetonitrile gradient. Reference pharmacopeial standards (e.g., EP impurity C and D ) to identify byproducts like de-brominated analogs or formyl oxidation products. Validate method robustness via forced degradation (acid/base/thermal stress) .
Q. What mechanistic insights explain unexpected regioselectivity in derivatization reactions?
- Methodological Answer : Use isotopic labeling (e.g., D₂O exchange) to track proton transfer in formyl group reactions. Perform Hammett analysis with para-substituted aryl derivatives to correlate electronic effects with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
